molecular formula C13H16N2O4 B1660590 8-(4-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 79421-42-4

8-(4-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1660590
CAS RN: 79421-42-4
M. Wt: 264.28 g/mol
InChI Key: SHLUSCRJQRVCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79421-42-4

Product Name

8-(4-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

8-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C13H16N2O4/c16-15(17)12-3-1-11(2-4-12)14-7-5-13(6-8-14)18-9-10-19-13/h1-4H,5-10H2

InChI Key

SHLUSCRJQRVCSR-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Dioxa-8-azaspiro[4,5]decane (7.88 g) was dissolved in N-methyl-2-pyrrolidine (50 mL), and diisopropylethylamine (9.5.8 mL) and 4-fluoronitrobenzene (7.06 g) were successively added. The mixture was stirred at room temperature for 2 hr. The reaction mixture was added to iced water, and the precipitated solid was collected by filtration to give N-(4-nitrophenyl)-4-piperidone ethylene ketal (10.6 g) as a yellow powder.
Quantity
7.88 g
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reactant
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N-methyl-2-pyrrolidine
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50 mL
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7.06 g
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Synthesis routes and methods II

Procedure details

A mixture of 1-(4-nitrophenyl)-4-piperidone (0.6 g, 2.7 mmol), ethylene glycol (0.3 mL, 5.4 mmol) and p-toluenesulfonic acid (0.1 g in toluene (20 mL) was heated at reflux in a Dean-Stark apparatus until no more water accumulation occurred. The reaction was evaporated to dryness and the residue partitioned between ethyl acetate and water. The organic layer was separated and washed with water then brine and dried over sodium sulfate. Concentration under reduced pressure afforded 8-(4-nitrophenyl)-1,4-dioxa-8-aza-spiro[4,5]decane (0.48 g, 66%).
Quantity
0.6 g
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reactant
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0.3 mL
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0 (± 1) mol
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20 mL
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